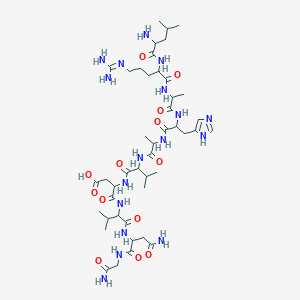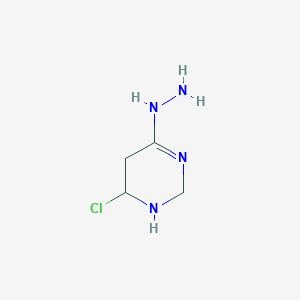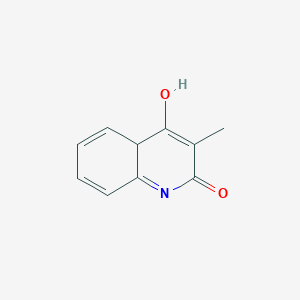
4-hydroxy-3-methyl-4aH-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-methyl-4aH-quinolin-2-one is a heterocyclic compound belonging to the quinolone family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position and a methyl group at the 3-position. The unique structure of this compound makes it an interesting subject for research due to its potential biological and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-methyl-4aH-quinolin-2-one can be achieved through various methods. One common approach involves the condensation of N-methylaminobenzoic acid with acetic anhydride and acetic acid, followed by refluxing the reaction mixture for several hours . Another method involves the domino aldol condensation reaction of 4-hydroxy-2(1H)-quinolinone with acetaldehyde in the presence of diethylamine as a base in refluxing benzene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free and catalyst-free conditions, has been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-3-methyl-4aH-quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acetaldehyde, diethylamine, and acetic anhydride. Reaction conditions often involve refluxing the reaction mixture in solvents such as benzene or acetic acid .
Major Products Formed: The major products formed from the reactions of this compound include various quinoline derivatives, which are valuable in pharmaceutical research due to their potential therapeutic properties .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-methyl-4aH-quinolin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it has been studied for its potential antimicrobial and antifungal activities . In medicine, derivatives of this compound have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis . Additionally, it has applications in the pharmaceutical industry for the development of new drugs with improved efficacy and safety profiles .
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-methyl-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-hydroxy-3-methyl-4aH-quinolin-2-one include other quinoline derivatives such as 2-hydroxyquinoline, 4-hydroxyquinoline, and 2,4-dihydroxyquinoline . These compounds share a similar quinoline core structure but differ in the position and type of substituents.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the hydroxyl group at the 4-position and the methyl group at the 3-position can enhance its solubility and reactivity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H9NO2 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
4-hydroxy-3-methyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)11-10(6)13/h2-5,7,12H,1H3 |
InChI-Schlüssel |
FSBRTWHLJLXGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2C=CC=CC2=NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


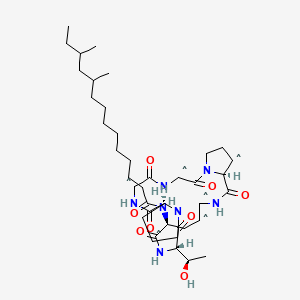
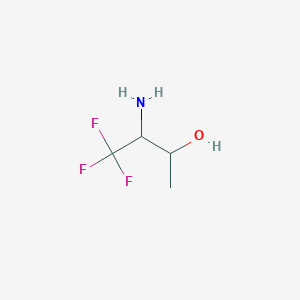
![7-bromo-3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12356759.png)
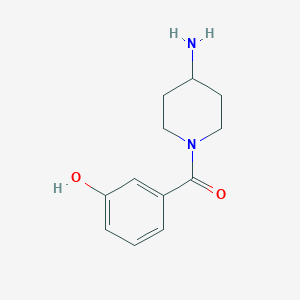
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-, sodium salt (1:1)](/img/structure/B12356769.png)
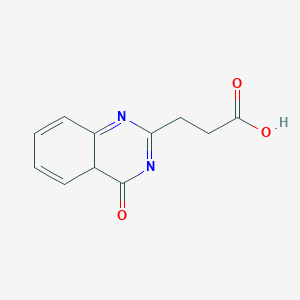
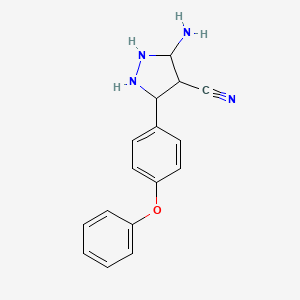
![3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12356796.png)
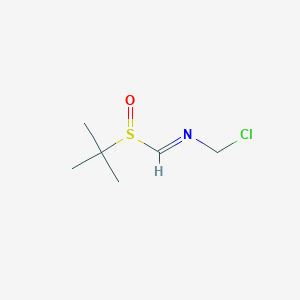


![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12356808.png)
